molecular formula C10H13NO4 B1304993 2-[(Furan-2-carbonyl)-amino]-pentanoic acid CAS No. 436855-71-9

2-[(Furan-2-carbonyl)-amino]-pentanoic acid

Cat. No.: B1304993
CAS No.: 436855-71-9
M. Wt: 211.21 g/mol
InChI Key: PUKFQEGGUFUFMY-ZETCQYMHSA-N
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Description

2-[(Furan-2-carbonyl)-amino]-pentanoic acid is an organic compound that features a furan ring attached to an amino acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring is known for its aromatic properties and reactivity, making it a versatile building block in organic synthesis.

Properties

CAS No.

436855-71-9

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2S)-2-(furan-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C10H13NO4/c1-2-4-7(10(13)14)11-9(12)8-5-3-6-15-8/h3,5-7H,2,4H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1

InChI Key

PUKFQEGGUFUFMY-ZETCQYMHSA-N

SMILES

CCCC(C(=O)O)NC(=O)C1=CC=CO1

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)C1=CC=CO1

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC=CO1

sequence

X

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Furan-2-carbonyl)-amino]-pentanoic acid typically involves the acylation of an amino acid with a furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Furan-2-carbonyl chloride+Amino acid2-[(Furan-2-carbonyl)-amino]-pentanoic acid+HCl\text{Furan-2-carbonyl chloride} + \text{Amino acid} \rightarrow \text{this compound} + \text{HCl} Furan-2-carbonyl chloride+Amino acid→2-[(Furan-2-carbonyl)-amino]-pentanoic acid+HCl

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.

    Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran.

    Substitution: Halogenated furans, such as 2-bromo-furan.

Scientific Research Applications

2-[(Furan-2-carbonyl)-amino]-pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of polymers and materials with specific properties, such as biodegradability and thermal stability.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-pentanoic acid in biological systems involves its interaction with specific molecular targets, such as enzymes. The furan ring can participate in π-π stacking interactions with aromatic amino acids in the active site of enzymes, while the amino acid backbone can form hydrogen bonds with other residues. This dual interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A simpler compound with a single carboxyl group attached to the furan ring.

    2,5-Furandicarboxylic acid: Contains two carboxyl groups and is used as a monomer in polymer synthesis.

    Furan-2,5-dicarboxylic acid: An oxidized form of furan-2-carboxylic acid with two carboxyl groups.

Uniqueness: 2-[(Furan-2-carbonyl)-amino]-pentanoic acid is unique due to its combination of a furan ring and an amino acid backbone, which imparts both aromatic and aliphatic properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

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